2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has delved into the synthesis of various 1,2,4-triazole derivatives and their biological activities, including antimicrobial effects. For instance, a study focused on the microwave-assisted synthesis of hybrid molecules containing specific moieties and investigated their biological activities, including antimicrobial actions. Compounds in this category have demonstrated moderate to good antimicrobial activity against tested microorganisms, highlighting their potential in combating bacterial and fungal infections (Basoğlu et al., 2013).
Antitumor Potential
Another avenue of research involves evaluating the antitumor activities of 1,2,4-triazole Schiff bases, incorporating specific groups. One study synthesized a series of these compounds and assessed their bioactivity against tumor cells. The findings indicated that most compounds exhibited significant inhibitory activity against specific targets, suggesting their utility in cancer therapy (Ding et al., 2016).
Molecular Docking and Stability Studies
The molecular stabilities, conformations, and potential anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole have been thoroughly examined. Density functional theory and molecular docking studies have revealed insights into the tautomeric properties and conformations, contributing to understanding their mechanism of action in anti-cancer activities (Karayel, 2021).
Antagonistic Activities
Research has also explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, examining their potential as 5-HT2 receptor antagonists. Certain compounds have shown potent antagonist activity, comparable or superior to known antagonists, indicating their potential in neurological and psychiatric disorder treatments (Watanabe et al., 1992).
Anti-inflammatory and Analgesic Properties
Compounds such as 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some derivatives have demonstrated high and dose-dependent activity without inducing gastric lesions, suggesting their potential as safer analgesic and anti-inflammatory agents (Tozkoparan et al., 2004).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.
Future Directions
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-4-10-19(32-2)11-5-16)29-14-12-28(13-15-29)18-8-6-17(25)7-9-18/h4-11,21,31H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKMCMMEQFTREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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